Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C9H12ClF3N2O2S and a molecular weight of 304.72 g/mol . This compound is a thiazole derivative, characterized by the presence of a thiazole ring substituted with chlorine and trifluoromethyl groups, and a carboxylate ester functional group. It is known for its unique reactivity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound’s thiazole ring can participate in various biochemical pathways, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but lacks the diethylammonium group.
4-(trifluoromethyl)thiazole-5-carboxylate: Lacks the chlorine substitution.
2-chloro-5-(trifluoromethyl)thiazole: Lacks the carboxylate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 72850-88-5) is a quaternary ammonium salt derived from the thiazole family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C9H12ClF3N2O2S
- Molecular Weight : 304.71 g/mol
- Melting Point : Typically ranges between 131-135 °C
- Solubility : Soluble in various organic solvents like hexane and benzene
The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological activity. The chlorine substituent may also modulate its reactivity and interaction with biological targets .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various pathogens, showing promise as a lead compound in drug development:
- Efficacy Against Pathogens : The compound has shown effectiveness against a range of bacterial and fungal strains, suggesting its potential utility in treating infections caused by resistant organisms .
Anticancer Activity
Thiazole derivatives are known for their anticancer properties. Studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, thiazole derivatives have been linked to significant antiproliferative activity against various cancer types:
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
This compound | Human glioblastoma U251 | TBD |
Analogous thiazoles | Human melanoma WM793 | TBD |
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine is essential for enhancing anticancer activity .
Synthesis Methods
Several synthetic routes have been documented for producing this compound. These methods vary in complexity and yield:
- Direct Ammonium Salt Formation : Reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with diethylamine.
- Nucleophilic Substitution Reactions : Utilizing appropriate solvents and conditions to facilitate the formation of the quaternary ammonium salt.
Case Study 1: Antimicrobial Evaluation
In a study focusing on the antimicrobial efficacy of thiazole derivatives, this compound was tested against common pathogens. Results indicated a notable reduction in microbial growth at specific concentrations, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
A comparative study was conducted on various thiazole derivatives, including this compound, against human cancer cell lines. The findings revealed that this compound exhibited promising cytotoxicity, warranting further investigation into its mechanism of action and therapeutic potential.
Properties
Molecular Formula |
C9H12ClF3N2O2S |
---|---|
Molecular Weight |
304.72 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;diethylazanium |
InChI |
InChI=1S/C5HClF3NO2S.C4H11N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3-5-4-2/h(H,11,12);5H,3-4H2,1-2H3 |
InChI Key |
GFWHTDPBOAZHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC.C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.